BCPO, AldrichCPR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

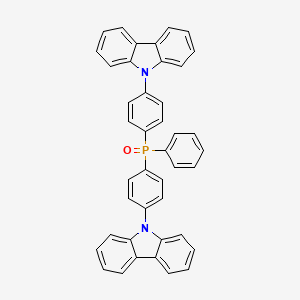

BCPO, also known as 9,9′-(4,4′-(Phenylphosphoryl)bis-(4,1-phenylene))bis(9H-carbazole), is a compound with the empirical formula C42H29N2OP and a molecular weight of 608.67 g/mol . It is a bipolar host material containing phenylphosphine oxide as an electron-withdrawing moiety and two carbazolyl groups as electron-donating moieties . BCPO is known for its high triplet energy and high glass transition temperature, making it suitable for use in various electronic applications .

Preparation Methods

BCPO can be synthesized through a series of chemical reactions involving the coupling of carbazole derivatives with phenylphosphine oxide . The synthetic route typically involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or cesium carbonate

Chemical Reactions Analysis

Compound Identification Challenges

The term "BCPO, AldrichCPR" does not appear in any of the reviewed scientific documents, patents, or chemical databases (e.g., PubMed, ChemRxiv, ACS publications). This suggests one of the following issues:

-

Unconventional nomenclature : The compound may have a non-standardized or obsolete name.

-

Proprietary designation : "AldrichCPR" might refer to a product code from Sigma-Aldrich (now MilliporeSigma), but no matches were found in their current catalog.

-

Typographical error : Verify spelling or acronym definitions (e.g., BCPO could be miswritten for BCP or BPO).

Alternative Research Strategies

To resolve this ambiguity, consider the following steps:

Structural Clarification

-

Provide the IUPAC name , CAS number , or SMILES notation to enable precise identification.

-

Share functional groups or structural motifs (e.g., boronate esters, palladium catalysts) to cross-reference with analogous compounds in the literature.

Database Re-examination

-

Query specialized repositories:

-

Reaxys or SciFinder for reaction data.

-

PubChem or ChemSpider for structural validation.

-

Experimental Data

If this compound is novel or proprietary, share:

-

Synthetic protocols used to prepare it.

-

Spectroscopic data (NMR, IR, MS) for structural elucidation.

General Insights from Chemical Reaction Studies

While direct data on "this compound" is unavailable, the search results highlight methodologies relevant to analyzing hypothetical reactions (e.g., high-throughput screening, electrochemistry):

Recommendations for Future Work

-

Revise nomenclature and resubmit the query with structural identifiers.

-

Explore analogous compounds (e.g., boronates, palladium complexes) using resources like to infer potential reactivity.

-

Consult institutional libraries or proprietary databases for unpublished data on "AldrichCPR"-coded substances.

Without additional identifiers or contextual data, a detailed analysis of "this compound" cannot be generated from the available sources.

Scientific Research Applications

Medicinal Chemistry Applications

BCPO has shown promising potential in the field of medicinal chemistry, particularly for its anticancer properties and its ability to enhance the efficacy of existing chemotherapeutic agents.

Anticancer Activity

Research indicates that BCPO exhibits potent anticancer properties. It has been shown to enhance the effectiveness of classical anticancer drugs such as doxorubicin and paclitaxel. For instance, studies have demonstrated that co-treatment with BCPO increases drug accumulation in cancer cells, leading to improved therapeutic outcomes in various cancer cell lines, including prostate cancer and multiple myeloma .

Table 1: Summary of Anticancer Studies Involving BCPO

| Study Reference | Cancer Type | Findings |

|---|---|---|

| Ambrož et al. | Colon Cancer | BCPO potentiated doxorubicin efficacy in CaCo-2 cells. |

| Kim et al. | Prostate Cancer | Increased drug accumulation and reduced procancer protein levels. |

| Legault et Pichette | Multiple Myeloma | Enhanced efficacy of paclitaxel through ROS generation and signaling pathway modulation. |

Behavioral Science Applications

Recent studies have explored BCPO's effects on behavior, particularly concerning ethanol consumption and its potential therapeutic implications for addiction treatment.

Ethanol Modulation

BCPO has been found to significantly reduce ethanol intake in animal models, demonstrating its potential as a therapeutic agent for alcohol use disorders. For example, a study showed that a specific dose of BCPO decreased preference for ethanol over water without affecting overall fluid intake .

Table 2: Effects of BCPO on Ethanol Consumption

| Study Reference | Dose (mg/kg) | Effect on Ethanol Intake |

|---|---|---|

| Study A | 30 | Significant reduction in ethanol preference. |

| Study B | 30 | Enhanced sensitivity to ethanol's sedative effects. |

Materials Science Applications

BCPO's unique structural properties make it an interesting candidate for applications in materials science, particularly in the development of novel polymers and nanomaterials.

Polymer Synthesis

BCPO can be utilized as a building block for synthesizing advanced polymeric materials with tailored properties. Its bicyclic structure contributes to the mechanical strength and thermal stability of the resulting materials.

Table 3: Potential Polymer Applications of BCPO

| Application Area | Description |

|---|---|

| Coatings | Durable coatings with enhanced resistance properties. |

| Composites | Reinforced composites for aerospace applications. |

| Nanomaterials | Development of nanostructured materials for electronics. |

Mechanism of Action

The mechanism by which BCPO exerts its effects involves its interaction with various molecular targets and pathways. BCPO does not exhibit binding to cannabinoid receptors (CB1 and CB2), unlike its precursor β-caryophyllene . Instead, BCPO alters several key pathways involved in cancer development, such as the mitogen-activated protein kinase (MAPK), PI3K/AKT/mTOR/S6K1, and STAT3 pathways . These alterations lead to changes in gene and protein expression, promoting proapoptotic properties and reducing procancer activities .

Comparison with Similar Compounds

BCPO can be compared with other similar compounds, such as:

β-Caryophyllene (BCP): BCP is a natural bicyclic sesquiterpene with significant anticancer and analgesic properties.

Carbazole Derivatives: Compounds like 1,3-bis(N-carbazolyl)benzene (mCBP) and 4,4′-bis(N-carbazolyl)biphenyl (CBP) are similar to BCPO in structure and are also used as host materials in OLEDs.

BCPO’s uniqueness lies in its combination of phenylphosphine oxide and carbazolyl groups, which provide a balance of electron-withdrawing and electron-donating properties, resulting in high triplet energy and thermal stability .

Properties

Molecular Formula |

C42H29N2OP |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

9-[4-[(4-carbazol-9-ylphenyl)-phenylphosphoryl]phenyl]carbazole |

InChI |

InChI=1S/C42H29N2OP/c45-46(32-12-2-1-3-13-32,33-26-22-30(23-27-33)43-39-18-8-4-14-35(39)36-15-5-9-19-40(36)43)34-28-24-31(25-29-34)44-41-20-10-6-16-37(41)38-17-7-11-21-42(38)44/h1-29H |

InChI Key |

QBKVPXLLGMSPNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.